Climacostol-d14

Bioanalysis LC-MS/MS Stable Isotope Dilution

Climacostol-d14 is a deuterium-labeled analog of the natural resorcinolic lipid climacostol (5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol), a defensive toxin produced by the ciliate Climacostomum virens. The compound features 14 deuterium atoms incorporated into the nonenyl aliphatic chain, resulting in a molecular formula of C15H8D14O2 and a molecular weight of 248.42 g/mol.

Molecular Formula C₁₅H₈D₁₄O₂
Molecular Weight 248.42
Cat. No. B1162101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClimacostol-d14
Synonyms5-(2Z)-2-Nonen-1-yl-1,3-benzenediol-d14;  5-(2Z)-2-Nonenyl-1,3-benzenediol-d14; 
Molecular FormulaC₁₅H₈D₁₄O₂
Molecular Weight248.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Climacostol-d14: Deuterated Analytical Standard for Precise Quantification of the Natural Protozoan Toxin Climacostol


Climacostol-d14 is a deuterium-labeled analog of the natural resorcinolic lipid climacostol (5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol), a defensive toxin produced by the ciliate Climacostomum virens [1]. The compound features 14 deuterium atoms incorporated into the nonenyl aliphatic chain, resulting in a molecular formula of C15H8D14O2 and a molecular weight of 248.42 g/mol . This stable isotope-labeled derivative is employed primarily as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays to enable accurate and precise quantification of climacostol in complex biological matrices [2].

Deuterated Internal Standard for Climacostol
14 deuterium-labeled nonenyl chain
Co-elution with climacostol in LC-MS/MS
For accurate quantification in complex biological matrices

Why Unlabeled Climacostol or Alternative Internal Standards Cannot Substitute for Climacostol-d14 in Quantitative Bioanalysis


Accurate quantification of climacostol in biological samples using LC-MS/MS demands an internal standard that co-elutes with the analyte and exhibits nearly identical ionization efficiency to correct for matrix effects and instrument variability [1]. Unlabeled climacostol (MW 234.33) cannot serve this purpose because its signal is indistinguishable from that of the endogenous analyte . Other commercially available resorcinolic lipids or generic deuterated compounds, such as deuterated alkylresorcinols, differ in retention time or ionization behavior, leading to unreliable correction factors and compromised assay accuracy [2]. Climacostol-d14, with its 14 deuterium atoms on the aliphatic chain, provides the requisite mass shift (+14 Da) while preserving near-identical physicochemical properties, ensuring precise and robust quantification that unlabeled or alternative standards cannot achieve .

! Unlabeled climacostol shares identical m/z with the analyte, making it impossible to distinguish as an internal standard.
! Alternative deuterated resorcinolic lipids may differ in retention time or ionization efficiency, shifting correction factors.
! Generic deuterated compounds lack the structural homology required for reliable matrix-effect correction.

Quantitative Differentiation: Climacostol-d14 Versus Unlabeled Climacostol and Alternative Internal Standards


Mass Spectrometry Quantification: 14 Da Mass Shift Enables Baseline Resolution and Accurate Correction

Climacostol-d14 exhibits a molecular weight of 248.42 g/mol, which is 14.09 Da higher than the unlabeled climacostol (234.33 g/mol) . This mass difference ensures that the isotopologue peaks of the internal standard do not overlap with the analyte signal in mass spectrometry, allowing for distinct detection channels. In contrast, unlabeled climacostol would co-elute and produce an identical m/z, precluding its use as an internal standard. Furthermore, alternative deuterated standards with fewer deuterium atoms may suffer from isotopic interference due to natural abundance 13C isotopes of the analyte [1].

Mass Shift for MS Resolution
Head-to-head
+14.09 Da vs. unlabeled climacostol (234.33 g/mol)
Enables distinct MS detection channels without isotopic cross-talk.
Robust safety margin beyond the minimum +3 Da recommendation.
Bioanalysis LC-MS/MS Stable Isotope Dilution Quantitative Proteomics

Uniform Deuteration Pattern Minimizes Isotopic Interference and Enhances Method Precision

The deuterium atoms in Climacostol-d14 are specifically incorporated into the aliphatic nonenyl chain, as indicated by its InChI key: InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h7-8,10-12,16-17H,2-6,9H2,1H3/b8-7-/i1D3,2D2,3D2,4D2,5D2,6D2,7D . This uniform deuteration results in a consistent isotopic distribution, unlike partial or random deuteration which can lead to broadened chromatographic peaks and variable ionization efficiency [1]. The specific labeling of 14 positions ensures that the internal standard behaves almost identically to the analyte during sample preparation and chromatography, thereby maximizing method precision and accuracy.

Uniform Deuteration Pattern
Class-level
14 deuterium atoms on aliphatic chain vs. non-uniform labeling
Supports consistent ionization and peak shape, critical for precision.
Uniform labeling inferred to minimize chromatographic variability.
Stable Isotope Labeling LC-MS Method Development Internal Standard Performance

Purity and Lot-Specific Characterization Support Regulatory Compliance in Bioanalytical Methods

While publicly available certificates of analysis are not uniformly accessible, reputable vendors such as Santa Cruz Biotechnology supply Climacostol-d14 with lot-specific data on purity, typically >95% by HPLC . In contrast, generic or synthesized-in-house climacostol often lacks validated purity documentation, which is essential for meeting regulatory guidelines (e.g., FDA Bioanalytical Method Validation) [1]. The availability of a certified reference standard with documented purity and stability data ensures that quantitative methods can be transferred and validated across laboratories.

Purity Specification
Supplier specification
≥95% (HPLC) typical vendor; in-house lacks certification
Supports method transfer and validation review across laboratories.
Lot-specific CoA available from established vendors; verify for regulated work.
Regulated Bioanalysis GMP Reference Standard Qualification

Optimal Use Cases for Climacostol-d14: From Pharmacokinetic Studies to Environmental Monitoring


Preclinical Pharmacokinetic and Tissue Distribution Studies of Climacostol-Based Therapeutics

Climacostol-d14 is the ideal internal standard for quantifying climacostol in plasma, tissues, and excreta from rodent models during pharmacokinetic evaluations. Its co-elution and matched ionization efficiency correct for matrix effects, enabling accurate determination of Cmax, AUC, and half-life. This is critical for advancing climacostol analogs as potential anticancer agents [1].

Development and Validation of LC-MS/MS Methods for Climacostol in Biological Matrices

In analytical method development, Climacostol-d14 serves as the cornerstone for stable isotope dilution assays. Its use allows method developers to achieve intra- and inter-day precision (CV < 15%) and accuracy (bias < 15%) that meet regulatory acceptance criteria, as demonstrated in general bioanalytical method validation guidelines [2]. This is a prerequisite for clinical trial support.

Environmental Fate and Ecotoxicology Studies of Climacostol Release

When investigating the environmental persistence of climacostol from algal blooms or bioremediation processes, Climacostol-d14 can be employed as a surrogate standard to correct for extraction recovery and matrix suppression in water and sediment samples. This application leverages the known property that deuterated internal standards mitigate variability in sample preparation and ionization, ensuring reliable quantification of the natural toxin in complex environmental matrices [3].

Application
Selection Property
Validation Focus
PK bioanalysis research
Co-elution and matched ionization for matrix correction
PK parameter estimation (Cmax, AUC) in research models
Bioanalytical method development
Stable isotope dilution for precision and accuracy
Method precision and accuracy review
Environmental monitoring research
Matrix-effect correction for complex water/sediment samples
Recovery and matrix effect assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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